molecular formula C15H11ClN2O2 B1594278 N-(4-Amino-2-methylphenyl)-4-chlorophthalimide CAS No. 58230-69-6

N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

Cat. No.: B1594278
CAS No.: 58230-69-6
M. Wt: 286.71 g/mol
InChI Key: LIVAQMJLPOCEMO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as 2-(4-amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione according to IUPAC nomenclature standards. This systematic name reflects the precise structural arrangement where the phthalimide nitrogen is substituted with a 4-amino-2-methylphenyl group, while the phthalimide ring system contains a chlorine atom at the 5-position.

Alternative nomenclature systems recognize this compound under several synonymous designations. The Chemical Abstracts Service has assigned the registry number 58230-69-6 to this substance. Additional accepted names include N-(4-amino-o-tolyl)-4-chlorophthalimide and 2-(4-amino-2-methylphenyl)-5-chloroisoindoline-1,3-dione. The European Inventory of Existing Commercial Chemical Substances number 261-173-8 provides another official identifier for regulatory purposes.

The systematic nomenclature adheres to IUPAC principles by identifying the parent structure as an isoindole-1,3-dione framework. The numbering system begins from the nitrogen atom, with subsequent carbon atoms numbered consecutively around the bicyclic system. The chlorine substituent occupies position 5 of the benzene ring fused to the imide functionality, while the amino and methyl groups are located at positions 4 and 2 respectively of the phenyl ring attached to the nitrogen atom.

Modern chemical databases recognize the compound through its International Chemical Identifier notation: InChI=1S/C15H11ClN2O2/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16)7-12(11)15(18)20/h2-7H,17H2,1H3. The corresponding InChI Key LIVAQMJLPOCEMO-UHFFFAOYSA-N provides a condensed identifier for computational applications. The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl accurately describes the molecular connectivity.

Properties

IUPAC Name

2-(4-amino-2-methylphenyl)-5-chloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16)7-12(11)15(18)20/h2-7H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVAQMJLPOCEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206966
Record name N-(4-Amino-o-tolyl)-4-chlorophthalimide
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Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58230-69-6
Record name 2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione
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Record name N-(4-Amino-o-tolyl)-4-chlorophthalimide
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Record name N-(4-Amino-o-tolyl)-4-chlorophthalimide
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Record name N-(4-amino-o-tolyl)-4-chlorophthalimide
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Preparation Methods

Direct Condensation Method

  • Reactants: 4-chlorophthalic anhydride and 4-amino-2-methylphenylamine.
  • Solvent: Commonly polar aprotic solvents such as N,N-dimethylformamide (DMF), pyridine, or acetic acid.
  • Conditions: Heating under reflux (typically 100–150 °C) for several hours (4–12 h).
  • Catalysts/Additives: Sometimes catalytic amounts of acid or base are added to promote ring closure.
  • Work-up: Cooling, filtration of the precipitated product, washing, and recrystallization to purify.

This method is widely reported due to its simplicity and good yields.

Amide Bond Formation via In Situ Activation

An alternative approach involves in situ activation of the carboxylic acid derivative of 4-chlorophthalic acid or its anhydride using coupling agents or reagents such as:

This approach is advantageous for sensitive amines or when milder conditions are desired.

Stepwise Synthesis via Intermediate Formation

  • Step 1: Preparation of 4-chlorophthalimide by chlorination of phthalimide.
  • Step 2: Nucleophilic substitution or amide formation with 4-amino-2-methylphenylamine.

This method allows better control over substitution patterns and purity but involves more steps.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Yield and Purity
Temperature 100–150 °C (reflux) Higher temperature favors cyclization and ring closure but may cause decomposition if excessive
Solvent DMF, pyridine, acetic acid Polar aprotic solvents improve solubility and reaction rate
Reaction Time 4–12 hours Longer time ensures completion but may increase side reactions
Molar Ratio (Anhydride:Amine) 1:1 to 1:1.2 Slight excess of amine can drive reaction forward
Catalysts/Additives Acid or base catalysts (optional) Can improve rate and yield, depending on system
Work-up Filtration, washing, recrystallization Critical for purity and isolation of product

Research Findings and Comparative Analysis

  • Yield and Purity: Direct condensation methods typically yield 70–90% of the target compound with high purity after recrystallization.
  • Environmental and Safety Considerations: Use of solvents like DMF and pyridine requires careful handling and disposal. Alternative greener solvents and methods are under investigation.
  • Alternative Activation: The use of in situ generated phosphonium salts from N-chlorophthalimide and triphenylphosphine offers a milder and potentially more selective route to amide formation, reducing by-products.
  • Substituent Effects: The presence of the 4-amino group on the phenyl ring improves hydrogen bonding potential, which may influence the crystallinity and stability of the final product.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Direct Condensation 4-chlorophthalic anhydride, 4-amino-2-methylphenylamine, DMF/pyridine, reflux Simple, high yield Requires high temperature, solvent handling
In Situ Activation (Phosphonium salts) N-chlorophthalimide, triphenylphosphine, amine, room temperature Mild conditions, selective Requires specialized reagents, longer reaction time
Stepwise Synthesis Chlorination of phthalimide, then amide formation Better control over substitution Multi-step, more time-consuming

Concluding Remarks

The preparation of this compound is well-established via direct condensation of 4-chlorophthalic anhydride with 4-amino-2-methylphenylamine under reflux in polar aprotic solvents. Advances in amidation chemistry, including the use of N-chlorophthalimide and phosphonium salt intermediates, provide alternative mild and efficient routes. Optimization of reaction parameters such as temperature, solvent, and molar ratios is critical for maximizing yield and purity. The choice of method depends on scale, available reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and polymers .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating cellular processes. It can also be used in the development of fluorescent markers for imaging applications .

Medicine: It can be used as a scaffold for developing drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
N-(4-Amino-2-methylphenyl)-4-chlorophthalimide C₁₅H₁₁ClN₂O₂ 298.72 56426-15-4 Anti-retroviral intermediate; enhanced hematological barrier penetration
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Not specified Monomer for polyimide synthesis; high purity required
N1-(4-Amino-2-methylphenyl)acetamide C₉H₁₂N₂O 164.20 56891-59-9 Pesticide testing standard; lacks phthalimide core
4-Chlorophthalimide C₈H₄ClNO₂ 181.58 Not specified Precursor for aryl borolation; Hofmann reaction yields mixed regioisomers

Regioselectivity in Reactions

  • This compound: Reacts selectively with CF₃SO₂Cl to form sulfonamides under mild conditions (room temperature, TEA/DCM).
  • 4-Chlorophthalimide : Undergoes Hofmann degradation with poor regioselectivity, producing 5-chloroanthranilic acid (25% byproduct) alongside the desired 4-substituted product.

Commercial Availability

Table 2: Supplier and Pricing Data

Compound Name Supplier Purity Price (1g)
This compound TFS Chemicals 97% ¥14,300
N1-(4-Amino-2-methylphenyl)acetamide Kanto Reagents 97% ¥9,200

Research Findings and Challenges

Regioselectivity Issues : Analogous 4-halophthalimides (e.g., 4-chlorophthalimide) face challenges in Hofmann reactions, necessitating solvent optimization (e.g., benzonitrile) to minimize byproducts.

Biological Efficacy: The target compound’s triflamide derivatives demonstrate superior pharmacokinetic profiles compared to non-phthalimide analogs like N-(4-aminophenyl)-N-ethylbenzamide (CAS RN: 6369-23-9).

Scalability: Synthesis of this compound is scalable via palladium-catalyzed borolation, a method less applicable to bulkier analogs like 3-chloro-N-phenyl-phthalimide.

Biological Activity

N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a phthalimide core with an amino group and a chlorine substituent, which contribute to its biological properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, it has been studied as an inhibitor of protein tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound's chlorine atom may facilitate halogen bonding, enhancing its interaction with active sites on target proteins.

Biological Activities

  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines. It has shown promising results against breast and colon cancer cells by targeting aberrant signaling pathways associated with protein tyrosine kinases .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial activity, demonstrating effectiveness against several bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
  • Enzyme Inhibition :
    • Structure-activity relationship studies indicate that modifications to the phthalimide structure can enhance its inhibitory effects on enzymes like alpha-glucosidase, which is relevant in diabetes management .

Case Studies

  • A study conducted by Banthia and Samanta highlighted the transition metal-induced fluorescence enhancement of this compound, suggesting potential applications in biosensing technologies .
  • Another investigation focused on the compound's role as a protein tyrosine kinase inhibitor, revealing its selectivity towards certain kinases implicated in tumorigenesis .

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundChlorine substituent enhances reactivityAnticancer, antimicrobial
N-(4-Amino-2-methylphenyl)acetamideLacks chlorine; different pharmacokineticsModerate anticancer activity
N-(4-Amino-2-methylphenyl)-2-phenoxypropanamideContains phenoxy groupAntimicrobial activity

Q & A

Q. What are the established synthetic routes for N-(4-Amino-2-methylphenyl)-4-chlorophthalimide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chlorophthalimide derivatives with 4-amino-2-methylaniline under reflux in polar aprotic solvents (e.g., DMF or amyl alcohol) . For example, describes N-alkylation of 4-chlorophthalimide with cyclohexylamine in amyl alcohol at reflux (66% yield), while achieves 91% yield for 4-chlorophthalimide synthesis using ammonium carbonate fusion. Optimization may involve:

  • Catalyst selection : Use of cesium carbonate (Cs₂CO₃) to enhance reactivity in alkylation steps .
  • Solvent choice : Amyl alcohol or DMF improves solubility and reaction efficiency .
  • Temperature control : Reflux conditions (100–150°C) are critical for complete conversion .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the phthalimide ring) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 317.06 for C₁₅H₁₀ClN₂O₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Melting point analysis : Compare observed values (e.g., 193–195°C) with literature to confirm crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) is essential for determining bond angles, torsion angles, and hydrogen-bonding networks . For example:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : SHELXD for phase determination in cases of twinning or low symmetry .
  • Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous atoms .

Q. How should researchers address contradictions in reported antitumor activity data for this compound and its analogs?

Discrepancies in IC₅₀ values may arise from assay conditions or cellular models. notes derivatives like 2-(4-amino-3-methylphenyl)benzothiazole show potent activity, but variations occur due to:

  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) .
  • Dose-response validation : Use standardized MTT assays with triplicate replicates .
  • Mechanistic studies : Probe apoptosis (caspase-3 activation) or DNA intercalation (ethidium bromide displacement assays) to confirm targets .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the phthalimide nitrogen .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion .
  • Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Purification protocols : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) removes impurities .
  • Reaction monitoring : In-situ FTIR or TLC (Rf = 0.5 in 1:1 EtOAc/hexane) tracks intermediate formation .
  • Scale-up adjustments : Replace Cs₂CO₃ with cheaper K₂CO₃ while maintaining stirring efficiency .

Methodological Challenges and Solutions

Q. What are the limitations of using SHELX for structural analysis of this compound, and how can they be overcome?

  • Limitations : SHELX struggles with severe disorder or low-resolution data (<1.0 Å) .
  • Solutions : Merge datasets from multiple crystals or use twin refinement (SHELXL TWIN command) .

Q. How do steric effects influence the reactivity of the 4-chlorophthalimide moiety in cross-coupling reactions?

The chloro group at the 4-position directs electrophilic substitution but may hinder nucleophilic attacks. shows palladium-catalyzed borolation requires bulky ligands (e.g., LB-Phos) to reduce steric hindrance. Computational modeling (DFT) predicts regioselectivity in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
Reactant of Route 2
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N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

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